molecular formula C8H5Cl3O2 B091251 (4-Chlorophenyl) 2,2-dichloroacetate CAS No. 18133-57-8

(4-Chlorophenyl) 2,2-dichloroacetate

Cat. No.: B091251
CAS No.: 18133-57-8
M. Wt: 239.5 g/mol
InChI Key: XBXQIOFECZDDPP-UHFFFAOYSA-N
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Description

(4-Chlorophenyl) 2,2-dichloroacetate (CAS No. 56149-36-1) is an organochlorine ester derived from 4-chlorophenol and dichloroacetic acid (DCA, CAS No. 79-43-6) . Its molecular structure features a 4-chlorophenyl group linked via an ester bond to a dichloroacetate moiety (-O-CO-CCl₂).

Properties

CAS No.

18133-57-8

Molecular Formula

C8H5Cl3O2

Molecular Weight

239.5 g/mol

IUPAC Name

(4-chlorophenyl) 2,2-dichloroacetate

InChI

InChI=1S/C8H5Cl3O2/c9-5-1-3-6(4-2-5)13-8(12)7(10)11/h1-4,7H

InChI Key

XBXQIOFECZDDPP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OC(=O)C(Cl)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1OC(=O)C(Cl)Cl)Cl

Other CAS No.

18133-57-8

Synonyms

(4-chlorophenyl) 2,2-dichloroacetate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are structurally or functionally related to (4-Chlorophenyl) 2,2-dichloroacetate:

Compound Name CAS Number Key Structural Features Key Properties/Effects
Dichloroacetic Acid (DCA) 79-43-6 HOOC-CCl₂ - LD₅₀ (oral, mice): 32.1 mmol/kg
- Ketogenic; increases blood ketone bodies
- Neurotoxic in chronic rodent studies
2-Chloropropionic Acid - CH₂Cl-CH₂-COOH - LD₅₀ (oral, mice): 15.4 mmol/kg
- Testicular toxicity in rats
- Less ketogenic than DCA
4-Methylphenyl Dichloroacetate 18133-57-8 4-MePh-O-CO-CCl₂ - Structurally analogous aryl ester
- Limited toxicity data; substituent (methyl vs. chloro) may alter lipophilicity
Methyl 4-Chlorophenylacetate 52449-43-1 4-ClPh-CH₂-CO-OCH₃ - Lacks dichloro substitution
- Used in synthetic chemistry; no reported metabolic effects
[Complex Pyrazole Ester] 318239-60-0 Pyrazol-4-yl group + 2,2-dichloroacetate - Enhanced molecular complexity
- Potential pharmaceutical applications (e.g., antimicrobial)

Metabolic and Toxicological Profiles

  • Toxicity: DCA (parent acid) exhibits lower acute toxicity than 2-chloropropionate in mice but causes neurotoxicity (e.g., hind limb weakness, nerve conduction deficits) in prolonged rodent studies .
  • Biodegradation: DCA and 2,2-dichloropropionate are degraded by Pseudomonas spp., Agrobacterium, and Nocardia . The 4-chlorophenyl group in this compound may hinder microbial degradation compared to simpler esters like methyl 4-chlorophenylacetate .

Key Research Findings and Data Tables

Table 1: Comparative Toxicity and Metabolic Effects

Compound LD₅₀ (Mice, Oral) Ketogenic Effect Neurotoxicity Biodegradation Organisms
Dichloroacetic Acid 32.1 mmol/kg High Yes Pseudomonas spp.
2-Chloropropionic Acid 15.4 mmol/kg Low Yes Agrobacterium spp.
(4-Chlorophenyl) 2,2-DCA* N/A Likely (via DCA) Likely Unstudied

*Hypothesized based on structural analogy to DCA.

Table 2: Structural Comparison of Dichloroacetate Esters

Compound Aryl Group Ester Group Key Differences
(4-Chlorophenyl) 2,2-DCA 4-Cl-C₆H₄ -O-CO-CCl₂ Electronegative Cl substituent
4-Methylphenyl 2,2-DCA 4-CH₃-C₆H₄ -O-CO-CCl₂ Less electronegative substituent
Methyl 4-Chlorophenylacetate 4-Cl-C₆H₄ -O-CO-CH₂ No dichloro substitution

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